The synthesis of SU 5205 typically involves a condensation reaction between isatin (indoline-2,3-dione) and 4-fluorobenzaldehyde. This reaction is often catalyzed by either an acid or a base to facilitate the formation of the benzylidene moiety at the 3-position of the indolin-2-one core. While specific detailed methodologies are not extensively documented, the general approach emphasizes controlling reaction conditions such as temperature and solvent choice to optimize yield and purity .
The molecular structure of SU 5205 features an indolin-2-one core structure with a fluorobenzylidene substituent. The key structural elements include:
The structural configuration can be represented using SMILES notation: C=CCN1CCC2=C(CC1)SC(=N2)N.Cl
, indicating the presence of double bonds and aromatic systems that are crucial for its biological activity .
SU 5205 primarily participates in reactions involving its active sites on the indoline structure, which can undergo various chemical transformations such as:
SU 5205 acts as a selective inhibitor of VEGFR2, which plays a critical role in angiogenesis. By binding to this receptor, SU 5205 effectively blocks its activation by vascular endothelial growth factor, leading to:
The detailed mechanism involves competitive inhibition at the receptor site, preventing downstream signaling pathways that promote angiogenesis .
The physical and chemical properties of SU 5205 are critical for its application in research and potential therapeutic use:
SU 5205 has significant scientific applications, particularly in cancer research:
SU5205 (3-[4'-fluorobenzylidene]indolin-2-one) is a structural analog of semaxanib (SU5416) but exhibits 87-fold lower potency against VEGFR2 (FLK-1), with a reported IC₅₀ of 9.6 μM compared to semaxanib's 0.11 μM [2] [5]. Computational studies reveal that SU5205 binds to the ATP-binding cleft of VEGFR2, forming critical interactions with the hinge region (Cys919) via its indolin-2-one carbonyl group. The fluorobenzylidene moiety occupies a hydrophobic pocket lined by Leu840, Val848, and Phe1047 residues. However, steric constraints limit optimal positioning due to the absence of a sulfonamide group present in semaxanib, which enhances hydrogen bonding with Asp1046 and Glu885. Electrostatic potential mapping further indicates that SU5205's reduced dipole moment diminishes its affinity for the kinase domain's positive electrostatic cleft [2] [7].
Table 1: Structural Parameters Influencing SU5205-VEGFR2 Binding
Structural Feature | Role in VEGFR2 Binding | Comparison to Semaxanib |
---|---|---|
Indolin-2-one carbonyl | H-bond acceptor with Cys919 | Identical interaction |
Fluorobenzylidene moiety | Hydrophobic occupancy in Leu840/Val848 pocket | Suboptimal burial due to smaller volume |
Absence of sulfonamide group | No H-bond with Asp1046/Glu885 | Semaxanib forms dual H-bonds |
Dipole moment | 4.2 Debye | Semaxanib: 6.8 Debye |
Molecular dynamics simulations demonstrate that SU5205 binding stabilizes VEGFR2 in a "DFG-out" inactive conformation, where the phenylalanine residue (Phe1047) of the DFG motif rotates outward, occluding the ATP-binding site. This shifts the αC-helix away from the catalytic cleft, disrupting salt bridge formation between Glu885 and Lys868. However, SU5205 induces less pronounced conformational rigidity compared to semaxanib, evidenced by higher root-mean-square deviation (RMSD) fluctuations (1.8 Å vs. 1.2 Å). Consequently, SU5205 exhibits weaker suppression of activation loop phosphorylation (Tyr996/Tyr1059) due to incomplete closure of the hydrophobic spine [2] [7].
SU5205 disrupts VEGF-A-mediated angiogenesis by competitively inhibiting VEGFR2 kinase activity. In endothelial cells, SU5205 (10 μM) reduces VEGF-A-induced VEGFR2 autophosphorylation by 60–70%, diminishing downstream PLCγ phosphorylation and subsequent intracellular calcium flux [3] [5]. This impairs membrane recruitment of adaptors like TSAd (T-cell-specific adapter) and Nck, which are essential for actin cytoskeleton reorganization in podocytes—a process critical for vascular integrity [3]. Additionally, SU5205 abrogates VEGF-A-dependent endothelial cell mitogenesis (IC₅₀ = 5.1 μM) by blocking ERK1/2-mediated transcription of pro-angiogenic genes (e.g., MMP9, IL-8) [5] [6].
Table 2: SU5205 Effects on Angiogenic Factors in Cellular Models
Angiogenic Factor | Function | SU5205-Induced Change | Experimental System |
---|---|---|---|
VEGFR2 phosphorylation | Activates kinase signaling | ↓ 60–70% | HUVECs, 10 μM SU5205 |
PLCγ activation | Mediates calcium release | ↓ 55% | Podocytes, 10 μM SU5205 |
MMP9 transcription | Promotes ECM remodeling | ↓ 4-fold | Endothelial cells |
Actin polymerization | Facilitates cell migration | Disrupted | Podocyte injury model |
SU5205 indirectly attenuates parallel oncogenic pathways by disrupting VEGFR2-driven feedback loops. In tumor microenvironments, VEGF-A/VEGFR2 signaling transactivates EGFR and PDGFR, amplifying MAPK/ERK and PI3K/AKT cascades. SU5205 treatment (IC₅₀ ~9.6 μM) reduces phosphorylated ERK by 50% and AKT by 40% in VEGF-stimulated endothelial cells [5] [6]. This occurs via:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7